4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid
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Overview
Description
4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of 2-methyl-2-hydroxybutanoic acid with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4,4,4-trifluoro-2-oxo-2-methylbutanoic acid.
Reduction: Formation of 4,4,4-trifluoro-2-hydroxy-2-methylbutanol.
Substitution: Formation of derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-trifluoro-2-hydroxy-2-methylbutanol
- 4,4,4-trifluoro-2-oxo-2-methylbutanoic acid
- 2-hydroxy-4-(trifluoromethyl)benzoic acid
Uniqueness
4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid is unique due to the combination of its trifluoromethyl groups and the presence of both hydroxyl and carboxylic acid functionalities. This combination imparts distinct chemical properties, such as increased acidity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1824248-50-1 |
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Molecular Formula |
C5H7F3O3 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H7F3O3/c1-4(11,3(9)10)2-5(6,7)8/h11H,2H2,1H3,(H,9,10) |
InChI Key |
KTCYYOZQCRIAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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